molecular formula C10H11BrF2OZn B14879904 (3,4-Difluoro-5-i-butyloxyphenyl)Zinc bromide

(3,4-Difluoro-5-i-butyloxyphenyl)Zinc bromide

Cat. No.: B14879904
M. Wt: 330.5 g/mol
InChI Key: DRALDOMNFOVNFH-UHFFFAOYSA-M
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Description

(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is dissolved in tetrahydrofuran (THF) at a concentration of 0.50 M, making it a convenient reagent for laboratory and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 3,4-difluoro-5-iso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,4-difluoro-5-iso-butyloxyphenyl bromide+Zn(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide\text{3,4-difluoro-5-iso-butyloxyphenyl bromide} + \text{Zn} \rightarrow \text{(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide} 3,4-difluoro-5-iso-butyloxyphenyl bromide+Zn→(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified and standardized to a 0.50 M concentration in THF for commercial use .

Chemical Reactions Analysis

Types of Reactions

(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide: undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include halides, alkyl halides, and aryl halides.

    Conditions: These reactions are typically carried out under inert atmosphere conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Negishi coupling reaction with an aryl halide, the major product would be a biaryl compound.

Scientific Research Applications

(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide: has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the zinc atom’s ability to stabilize the negative charge on the phenyl group, making it a good nucleophile. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

(3,4-difluoro-5-iso-butyloxyphenyl)zinc bromide: can be compared with other similar organozinc compounds, such as:

  • (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
  • (3,4-difluoro-5-iso-methyloxyphenyl)zinc bromide

These compounds share similar reactivity and applications but differ in the substituents on the phenyl ring, which can affect their reactivity and the types of products formed .

Properties

Molecular Formula

C10H11BrF2OZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-3-(2-methylpropoxy)benzene-5-ide

InChI

InChI=1S/C10H11F2O.BrH.Zn/c1-7(2)6-13-9-5-3-4-8(11)10(9)12;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

DRALDOMNFOVNFH-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=C(C(=C[C-]=C1)F)F.[Zn+]Br

Origin of Product

United States

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